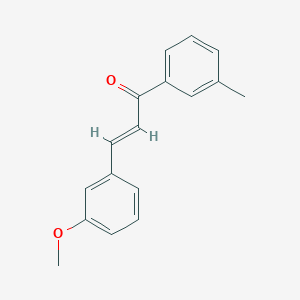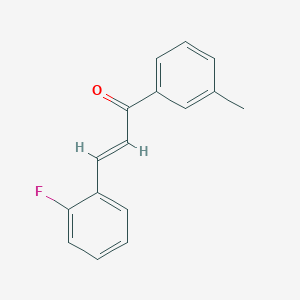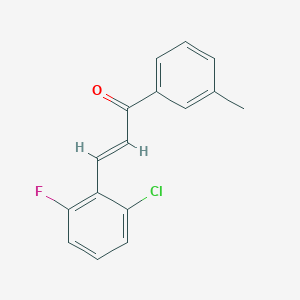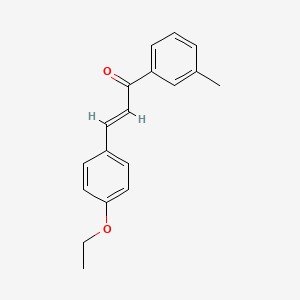
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as MMPP, is a compound belonging to the class of organic compounds known as alkenes. It is a colorless, volatile liquid with a low boiling point, and it is insoluble in water. MMPP has a wide range of applications in scientific research, ranging from synthesis methods to biochemical and physiological effects. In
Applications De Recherche Scientifique
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been used in the synthesis of drugs and drug delivery systems, as well as in the production of biofuels.
Mécanisme D'action
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is still under investigation. However, it is believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of novel materials and drug delivery systems. It is also believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one may act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one are still under investigation. However, it has been shown to inhibit certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is relatively inexpensive and can be synthesized relatively easily. However, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is volatile and can be explosive, so it should be handled with caution. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is insoluble in water, so it should not be used in experiments that require aqueous solutions.
Orientations Futures
The potential future directions of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further research into its synthesis methods, biochemical and physiological effects, and mechanism of action. Additionally, further research into its potential applications in drug delivery systems and novel materials is needed. Finally, further research into its potential as an antioxidant and anti-inflammatory agent is necessary.
Méthodes De Synthèse
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common synthesis method is through a reaction between 3-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide. This reaction yields a Grignard reagent, which can then be reacted with ethylene oxide in the presence of a base such as potassium carbonate to produce (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Other synthesis methods include the reaction between 4-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide, as well as the reaction between 3-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide.
Propriétés
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBUDWZTEOIFQY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














